8-(azepan-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(azepan-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N9O2S and its molecular weight is 481.58. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
The development of novel heterocyclic compounds, including azepine derivatives, is a focal area of research due to their potential biological activities. For example, the synthesis of thieno[2,3-b]azepin-4-ones, explored for antineoplastic activities, demonstrates the ongoing interest in creating new therapeutic agents through heterocyclic chemistry. These compounds were synthesized through a Dieckmann ring closure reaction, highlighting the synthetic versatility of azepine derivatives (Koebel, R. F., Needham, L., & Blanton, C., 1975).
Biological and Pharmacological Exploration
Research on condensed sulfur-containing pyridine systems, including the construction of complex heterocyclic systems through cascade reactions, underscores the interest in novel compounds for potential therapeutic applications. These studies aim to expand the chemical space of biologically active compounds, offering insights into structure-activity relationships (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).
Properties
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2S/c1-28-18-17(19(32)24-21(28)33)30(20(23-18)29-12-7-2-3-8-13-29)14-9-15-34-22-25-26-27-31(22)16-10-5-4-6-11-16/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,24,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDZUPNMLDCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCSC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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